10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a quinoline moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step reactions. One efficient method is a one-pot, three-component synthesis involving the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst . The reaction is carried out in ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the fluorophenyl group.
Scientific Research Applications
10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Industry: The compound’s unique properties may find applications in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism by which 10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorophenyl group may enhance its binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share the quinoline moiety and exhibit broad-spectrum antibacterial activity.
Quinoxalines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Indenoquinolines: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to the specific combination of its fluorophenyl group and indenoquinoline core. This structural arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H20FNO2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
10-(3-fluorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C24H20FNO2/c1-24(2)11-17-20(18(27)12-24)19(13-6-5-7-14(25)10-13)21-22(26-17)15-8-3-4-9-16(15)23(21)28/h3-10,19,26H,11-12H2,1-2H3 |
InChI Key |
YKOYSCVOTKKGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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